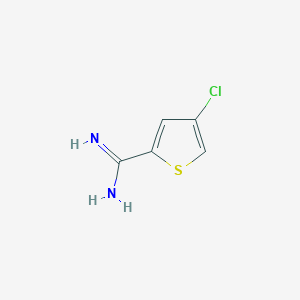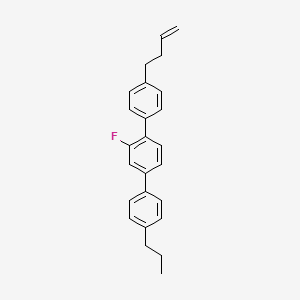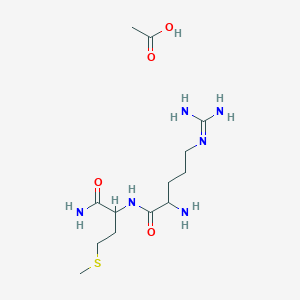![molecular formula C13H21NO B12100089 {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12100089.png)
{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine is an organic compound with the molecular formula C₁₃H₂₁NO It is a derivative of phenethylamine, characterized by the presence of an ethoxymethyl group attached to the phenyl ring and an isopropyl group attached to the amine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-(ethoxymethyl)benzyl chloride and isopropylamine.
Reaction Conditions: The reaction involves nucleophilic substitution, where isopropylamine displaces the chloride ion from 2-(ethoxymethyl)benzyl chloride. This reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenethylamines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancers.
Industry
In the chemical industry, this compound is used as a building block for the synthesis of various fine chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism of action of {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and isopropyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding kinetics and molecular interactions help elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: The parent compound, lacking the ethoxymethyl and isopropyl groups.
2-(Methoxymethyl)phenyl)methylamine: Similar structure but with a methoxymethyl group instead of ethoxymethyl.
N-Isopropylphenethylamine: Similar structure but without the ethoxymethyl group.
Uniqueness
{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine is unique due to the presence of both the ethoxymethyl and isopropyl groups. These groups enhance its chemical reactivity and biological activity, making it distinct from other phenethylamine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-[[2-(ethoxymethyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-4-15-10-13-8-6-5-7-12(13)9-14-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
Clave InChI |
ZZVVRKVSSUVOFS-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC=CC=C1CNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)








![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)


